molecular formula C15H21BrO2 B8284623 5-Bromo-2-octyloxybenzaldehyde

5-Bromo-2-octyloxybenzaldehyde

Cat. No.: B8284623
M. Wt: 313.23 g/mol
InChI Key: HQXAHYUQUNEZNE-UHFFFAOYSA-N
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Description

5-Bromo-2-octyloxybenzaldehyde is a benzaldehyde derivative designed for chemical synthesis and materials science research. This compound features a bromo substituent and a lipophilic octyloxy chain, making it a valuable intermediate for constructing more complex organic molecules. Its structure is closely related to 5-Bromo-2-hydroxybenzaldehyde, a known building block in pharmaceutical and materials chemistry . The primary research application of this compound is as a precursor in the synthesis of chalcone derivatives. Chalcones are privileged structures in medicinal chemistry and materials science, known for their non-linear optical (NLO) properties and diverse biological activities, including potential antifungal, anticancer, and anti-inflammatory effects . The bromo group offers a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), while the elongated octyloxy chain can be incorporated to influence the solubility, crystallinity, and overall mesomorphic properties of the resulting compounds. Researchers can utilize this aldehyde in Claisen-Schmidt condensations with acetophenone derivatives to generate novel chalcones for structure-activity relationship (SAR) studies or for the development of advanced organic materials . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound appropriately, using standard personal protective equipment in a controlled laboratory environment.

Properties

Molecular Formula

C15H21BrO2

Molecular Weight

313.23 g/mol

IUPAC Name

5-bromo-2-octoxybenzaldehyde

InChI

InChI=1S/C15H21BrO2/c1-2-3-4-5-6-7-10-18-15-9-8-14(16)11-13(15)12-17/h8-9,11-12H,2-7,10H2,1H3

InChI Key

HQXAHYUQUNEZNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-bromo-2-octyloxybenzaldehyde analogs based on substituent variations:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hydrogen Bond Donors/Acceptors XlogP Key Applications
5-Bromo-2-hydroxybenzaldehyde C₇H₅BrO₂ 201.02 -OH (C2), -Br (C5) 1 donor, 2 acceptors 2.3 Coordination chemistry
5-Bromo-2-methoxybenzaldehyde C₈H₇BrO₂ 215.05 -OCH₃ (C2), -Br (C5) 0 donors, 2 acceptors 2.8* Synthetic intermediates
5-Bromo-2-ethoxybenzaldehyde C₉H₉BrO₂ 229.08 -OCH₂CH₃ (C2), -Br (C5) 0 donors, 2 acceptors 3.4* Organic synthesis
5-Bromo-2-chloro-4-hydroxybenzaldehyde C₇H₄BrClO₂ 235.46 -OH (C4), -Br (C5), -Cl (C2) 1 donor, 2 acceptors 2.3 Material science

*Estimated based on substituent trends.

Key Observations:
  • Hydrogen Bonding : The hydroxy-substituted derivative (5-bromo-2-hydroxybenzaldehyde) exhibits hydrogen bonding capability, enhancing solubility in polar solvents and reactivity in coordination chemistry (e.g., forming thiosemicarbazones for metal complexes) .
  • Lipophilicity: Longer alkoxy chains (e.g., methoxy → ethoxy → octyloxy) increase hydrophobicity (higher XlogP), favoring membrane permeability in drug design. Methoxy and ethoxy derivatives lack hydrogen bond donors, further boosting lipophilicity .
  • Steric Effects : Bulkier substituents (e.g., octyloxy) may hinder reactivity at the aldehyde group, whereas smaller groups like -OH or -OCH₃ allow easier nucleophilic additions.

Stability and Crystallographic Insights

  • Crystal Packing : The crystal structure of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde (a tert-butyl analog) reveals intramolecular hydrogen bonding between -OH and the aldehyde group, stabilizing the planar conformation .
  • Thermal Stability : Alkoxy-substituted derivatives generally exhibit higher thermal stability compared to hydroxy analogs due to reduced intermolecular hydrogen bonding.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The direct alkylation of 5-bromo-2-hydroxybenzaldehyde with octyl halides (e.g., octyl bromide or iodide) under basic conditions represents the most straightforward route to the target compound. This method mirrors the synthesis of 5-bromo-2-ethoxybenzaldehyde, where 4-bromosalicylaldehyde undergoes alkylation with ethyl iodide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 90°C. For the octyloxy analog, the extended alkyl chain necessitates adjustments to reaction time, temperature, and solvent polarity to mitigate steric hindrance and solubility limitations.

Optimization of Alkylation Conditions

In ethoxy systems, yields of 85% were achieved using K₂CO₃ in DMF at 90°C for 3 hours. For octyl bromide, preliminary trials suggest that increasing the reaction temperature to 100–110°C and extending the duration to 6–8 hours may compensate for reduced reactivity. Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) could enhance interfacial interactions between the hydrophobic octyl halide and polar solvent system.

Table 1: Comparison of Alkylation Conditions for Ethoxy vs. Octyloxy Derivatives

ParameterEthoxy DerivativeOctyloxy Derivative (Projected)
BaseK₂CO₃K₂CO₃ or NaH
SolventDMFDMF or DMSO
Temperature90°C100–110°C
Reaction Time3 hours6–8 hours
Yield85%50–70% (estimated)

Purification and Characterization

Post-reaction purification typically involves extraction with ethyl acetate, washing with brine, and column chromatography using hexane/ethyl acetate gradients. The octyloxy derivative’s heightened hydrophobicity may necessitate higher hexane ratios (e.g., 15:1 hexane:ethyl acetate) to achieve optimal separation. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data from ethoxy analogs confirm the integrity of the aldehyde functional group post-alkylation, with purity exceeding 98%.

Bromination of 2-Octyloxybenzaldehyde

Regioselective Bromination Strategies

An alternative route involves the bromination of 2-octyloxybenzaldehyde at the fifth position. The aldehyde group acts as a meta-director, favoring electrophilic aromatic substitution at the para position relative to the ether oxygen. In practice, this requires careful control of reaction conditions to avoid over-bromination or side reactions.

Brominating Agents and Catalysts

Elemental bromine (Br₂) with iron(III) bromide (FeBr₃) as a Lewis catalyst is a classical approach, though handling Br₂ poses safety challenges. A safer alternative involves using hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in acetic acid, as demonstrated in pyrimidine bromination. For the benzaldehyde system, this method may require temperatures of 50–70°C and extended reaction times (12–24 hours) to achieve complete conversion.

Table 2: Bromination Efficiency Across Substrates

SubstrateBrominating SystemTemperatureTimeYield
2-EthoxybenzaldehydeHBr/H₂O₂ in acetic acid50°C5 hours95%
2-OctyloxybenzaldehydeHBr/H₂O₂ in acetic acid70°C24 hours60–75%*
*Estimated based on steric and electronic effects.

Oxidation of 5-Bromo-2-Octyloxybenzyl Alcohol

Synthesis of the Alcohol Intermediate

The benzyl alcohol precursor, 5-bromo-2-octyloxybenzyl alcohol, can be synthesized through reduction of the aldehyde group in 5-bromo-2-octyloxybenzaldehyde. Sodium borohydride (NaBH₄) in methanol at 0°C is a standard method, though catalytic hydrogenation using palladium on carbon (Pd/C) may offer higher selectivity.

Oxidation to the Aldehyde

Pyridinium dichromate (PDC) in dichloromethane (DCM) at room temperature effectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. In the ethoxy system, this method achieved 85% yield. For the octyloxy analog, similar conditions are expected to suffice, though extended reaction times (8–12 hours) may improve conversion.

Table 3: Oxidation Efficiency Across Alcohol Substrates

SubstrateOxidizing AgentSolventTimeYield
5-Bromo-2-ethoxybenzyl alcoholPDCDCM6 hours85%
5-Bromo-2-octyloxybenzyl alcohol*PDCDCM12 hours70–80%*

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

Direct alkylation offers the shortest pathway but depends on the availability of 5-bromo-2-hydroxybenzaldehyde. Bromination of pre-alkylated substrates avoids this limitation but introduces regioselectivity challenges. The oxidation route, while reliable, adds synthetic steps and cost. Industrial-scale production may favor direct alkylation due to fewer unit operations, whereas laboratory settings might prefer bromination for its modularity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-octyloxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 5-bromo-2-hydroxybenzaldehyde can react with octyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Yield optimization involves controlling reaction time (12–24 hr), temperature (80–100°C), and stoichiometric ratios (1:1.2 aldehyde:alkylating agent). Purity is verified via TLC and column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at position 5, octyloxy at position 2) and aldehyde proton resonance (~10 ppm).
  • FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-O-C ether stretch (~1250 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated for analogous brominated benzaldehyde derivatives .
  • HPLC-MS : Assess purity (>98%) and molecular ion peak ([M+H]⁺) .

Q. How should this compound be stored to ensure long-term stability?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture and light to prevent aldehyde oxidation or ether cleavage. Stability is monitored via periodic NMR analysis .

Advanced Research Questions

Q. What computational approaches predict the solubility and reactivity of this compound in different solvents?

  • Methodology : Use density functional theory (DFT) to calculate dipole moments and polar surface areas. Parameters like XLogP (~4.2) predict lipophilicity, guiding solvent selection (e.g., DMSO for high solubility). Molecular dynamics simulations model solvation shells in aqueous-organic mixtures .

Q. How can researchers resolve contradictions in reported reaction outcomes for brominated benzaldehyde derivatives?

  • Methodology :

  • By-product analysis : Use GC-MS or LC-MS to identify side products (e.g., dehalogenated or oxidized species).
  • Kinetic studies : Compare reaction rates under varying conditions (e.g., base strength, solvent polarity) to isolate competing pathways (SN2 vs. SN1 mechanisms) .

Q. What strategies optimize the synthesis of bioactive derivatives (e.g., thiosemicarbazones) from this compound?

  • Methodology : React the aldehyde with thiosemicarbazide in ethanol/acidic conditions. Monitor imine formation via Schiff base intermediates. Purify derivatives via recrystallization and validate bioactivity (e.g., antiviral assays) .

Q. How do steric and electronic effects of the octyloxy group influence regioselectivity in cross-coupling reactions?

  • Methodology : Perform Suzuki-Miyaura couplings with aryl boronic acids. Compare yields with shorter alkoxy analogs (e.g., methoxy vs. octyloxy). Use Hammett constants (σ) to quantify electronic effects and DFT to model transition states .

Q. What analytical methods detect trace impurities in this compound batches?

  • Methodology :

  • HPLC-DAD/ELSD : Quantify residual solvents (e.g., DMF) or alkylation by-products.
  • ICP-MS : Measure heavy metal contaminants (e.g., Pd from catalytic reactions) .

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